![molecular formula C16H16Cl2N4O2 B13939003 Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-ethyl- CAS No. 61813-43-2](/img/structure/B13939003.png)
Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-ethyl-
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Overview
Description
Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-ethyl- is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes, pigments, and in various industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-ethyl- typically involves the following steps:
Diazotization: The starting material, usually an aniline derivative, is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with a coupling component, such as a phenol or another aromatic amine, to form the azo compound.
Substitution Reactions:
Industrial Production Methods
Industrial production of such azo compounds often involves large-scale diazotization and coupling reactions in batch or continuous processes. The reaction conditions, such as temperature, pH, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Azo compounds can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the azo group can yield amines.
Substitution: The chloroethyl and nitrophenyl groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc in acetic acid.
Substitution Reagents: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a labeling agent.
Medicine: Investigated for potential therapeutic properties or as a diagnostic tool.
Industry: Used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In general, azo compounds can interact with biological molecules through the azo group, leading to various biochemical effects. The chloroethyl and nitrophenyl groups may also contribute to its reactivity and interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, N-(2-chloroethyl)-4-[(2-chlorophenyl)azo]-N-ethyl-
- Benzenamine, N-(2-chloroethyl)-4-[(4-nitrophenyl)azo]-N-ethyl-
- Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-methylphenyl)azo]-N-ethyl-
Uniqueness
The presence of both chloroethyl and nitrophenyl groups in Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-ethyl- makes it unique compared to other similar compounds
Biological Activity
Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-ethyl- is an azo compound with significant biological activity, particularly in the context of its potential applications in cancer research and as a chemical agent in various biological assays. This article explores its chemical properties, mechanisms of action, and relevant case studies that highlight its biological effects.
- Molecular Formula : C16H16Cl2N4O2
- Molecular Weight : 367.23 g/mol
- CAS Number : 61813-43-2
- Structure : The compound features a diazo group (-N=N-) linking two aromatic systems, along with chloroethyl and nitrophenyl substituents that enhance its reactivity and biological interactions.
The biological activity of Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-ethyl- primarily involves:
- Electrophilic Aromatic Substitution : The electron-withdrawing nitro group facilitates electrophilic reactions, making the compound reactive towards nucleophiles.
- Azo Coupling Reactions : The compound can participate in azo coupling with other aromatic amines, leading to the formation of additional azo compounds.
- Interaction with Biological Targets : The compound can form covalent bonds with specific amino acid residues in proteins, potentially altering their function and activity.
Anticancer Properties
Research has indicated that compounds similar to Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-ethyl-, particularly those with chloroethyl groups, exhibit significant anticancer properties. For instance:
- Inhibition of Histone Deacetylases (HDACs) : Analogous compounds have been studied for their ability to inhibit HDACs, which are crucial in regulating gene expression related to cancer cell proliferation. A study found that a related compound exhibited an IC50 value of 1.30 μM against HepG2 liver cancer cells, demonstrating potent antiproliferative activity .
Genotoxicity and Carcinogenic Potential
Azo compounds are often scrutinized for their genotoxic potential. Structural alerts within the azo group can lead to DNA interactions that may result in mutagenesis or carcinogenesis. Research has shown that many azo compounds can undergo metabolic activation to form electrophilic species capable of reacting with DNA .
Study 1: In Vivo Tumor Growth Inhibition
A study utilizing xenograft models demonstrated that a related compound could inhibit tumor growth effectively. The tumor growth inhibition (TGI) was recorded at approximately 48.89%, indicating significant anticancer activity when compared to standard treatments .
Study 2: Mechanistic Insights into Antitumor Activity
Further investigations revealed that related compounds promoted apoptosis in cancer cells and induced G2/M phase cell cycle arrest, contributing to their antitumor efficacy. These findings underscore the potential of such compounds as therapeutic agents in oncology .
Summary Table of Biological Activity
Property | Description |
---|---|
Molecular Formula | C16H16Cl2N4O2 |
Molecular Weight | 367.23 g/mol |
CAS Number | 61813-43-2 |
Anticancer Activity | Inhibits tumor growth; promotes apoptosis |
Mechanism of Action | Electrophilic substitution; azo coupling; DNA interaction |
Genotoxicity | Potential for DNA damage; requires further investigation |
Properties
CAS No. |
61813-43-2 |
---|---|
Molecular Formula |
C16H16Cl2N4O2 |
Molecular Weight |
367.2 g/mol |
IUPAC Name |
N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylaniline |
InChI |
InChI=1S/C16H16Cl2N4O2/c1-2-21(10-9-17)13-5-3-12(4-6-13)19-20-16-8-7-14(22(23)24)11-15(16)18/h3-8,11H,2,9-10H2,1H3 |
InChI Key |
FEQBFCBDBGMWRO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCl)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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